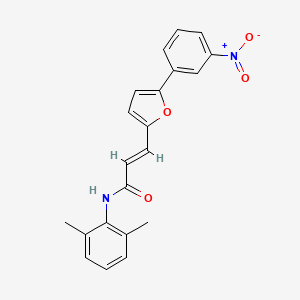

N-(2,6-Dimethylphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide

Description

N-(2,6-Dimethylphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide is a synthetic amide derivative featuring a 2,6-dimethylphenyl group attached to a propenamide backbone. The compound includes a furyl ring substituted at the 5-position with a 3-nitrophenyl group, conferring distinct electronic and steric properties.

The nitro group at the 3-position of the phenyl ring is electron-withdrawing, which may enhance reactivity in electrophilic substitution or influence binding affinity in pharmacological contexts.

Properties

CAS No. |

853351-27-6 |

|---|---|

Molecular Formula |

C21H18N2O4 |

Molecular Weight |

362.4 g/mol |

IUPAC Name |

(E)-N-(2,6-dimethylphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide |

InChI |

InChI=1S/C21H18N2O4/c1-14-5-3-6-15(2)21(14)22-20(24)12-10-18-9-11-19(27-18)16-7-4-8-17(13-16)23(25)26/h3-13H,1-2H3,(H,22,24)/b12-10+ |

InChI Key |

UPTBEANFCOOSIF-ZRDIBKRKSA-N |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)NC(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethylphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide typically involves multi-step organic reactions. One common approach is the condensation of 2,6-dimethylaniline with a suitable furan derivative, followed by nitration and subsequent amide formation. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often emphasizes the optimization of reaction conditions to minimize waste and maximize yield.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethylphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table compares key structural features and properties of the target compound with its analogs:

*Molecular formula inferred from structural analogs; †Applications inferred from related compounds in and .

Key Observations:

- Substituent Effects : The 3-nitrophenyl group in the target compound contrasts with the 2-chlorophenyl group in CID 45051044. The nitro group’s electron-withdrawing nature may increase polarity and alter solubility compared to the chloro analog .

- Core Structure Differences : The phthalimide derivative () lacks the propenamide backbone, emphasizing its role in polymer synthesis rather than pharmacological contexts .

Biological Activity

N-(2,6-Dimethylphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C22H20N2O4

- SMILES Notation : CCC1=CC=CC(=C1NC(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)N+[O-])C

- InChI : InChI=1S/C22H20N2O4/c1-3-16-7-4-6-15(2)22(16)23-21(25)13-11-19-10-12-20(28-19)17-8-5-9-18(14-17)24(26)27/h4-14H,3H2,1-2H3,(H,23,25)/b13-11+

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial for the protection against oxidative stress in cells. For instance, studies have shown that certain derivatives can reduce oxidative damage in cellular models by scavenging free radicals and enhancing the activity of antioxidant enzymes .

Cytoprotective Effects

In vitro studies have demonstrated that this compound may protect cells from various forms of damage. For example, compounds with similar structures have been shown to inhibit DNA damage induced by carcinogens and reduce mitochondrial dysfunction . This cytoprotective effect suggests potential applications in cancer prevention and treatment.

The biological activity of this compound can be attributed to several mechanisms:

- Nrf2 Activation : Some studies suggest that related compounds activate the Nrf2 pathway, leading to increased expression of cytoprotective genes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which plays a vital role in cellular defense against oxidative stress .

- Inhibition of Nitrosative Stress : The compound may also mitigate nitrosative stress by reducing nitric oxide levels and enhancing glutathione levels within cells. This action can help protect against cellular damage caused by reactive nitrogen species .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Demonstrated that similar compounds can enhance the expression of antioxidant enzymes in human colon fibroblast cells. |

| Study B | Investigated the protective effects against 4-nitroquinoline 1-oxide-induced cytotoxicity, showing reduced DNA strand breaks with treatment. |

| Study C | Found that derivatives can modulate signaling pathways involved in inflammation and apoptosis, suggesting therapeutic potential in chronic diseases. |

Toxicity and Safety Profile

Preliminary assessments indicate that this compound has a low toxicity profile; however, detailed toxicological studies are necessary to fully understand its safety for therapeutic use. It is essential to evaluate the compound's effects across different dosages and exposure durations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.